molecular formula C14H14ClN3O4 B5219425 N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide

N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide

Cat. No.: B5219425
M. Wt: 323.73 g/mol
InChI Key: BMOKPZMHGCIMDD-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide typically involves multiple steps. The starting materials often include 2-chloro-4-nitroaniline and 5-methylfuran-2-carboxylic acid. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process generally includes steps like nitration, chlorination, and amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for yield and purity, often involving continuous flow processes and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline or furan derivatives.

Scientific Research Applications

N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{2-chloro-4-nitroanilino}ethyl)-4-fluorobenzamide: Shares a similar structure but with a fluorobenzamide group.

    Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, used in dye and herbicide production.

Uniqueness

N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and carboxamide linkage differentiate it from other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4/c1-9-2-5-13(22-9)14(19)17-7-6-16-12-4-3-10(18(20)21)8-11(12)15/h2-5,8,16H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOKPZMHGCIMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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